molecular formula C16H11FN6O2S2 B11467451 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11467451
M. Wt: 402.4 g/mol
InChI Key: HMYZUKMOBHPJLM-UHFFFAOYSA-N
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Description

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a][1,3,5]triazine core, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-a][1,3,5]triazine core, the introduction of the fluorophenyl group, and the coupling with the thiazole ring. Common reagents used in these steps include hydrazine derivatives, fluorobenzene, and thiazole-2-carboxylic acid. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[8-(4-CHLOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-{[8-(4-METHOXYPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets and improve its stability.

Properties

Molecular Formula

C16H11FN6O2S2

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H11FN6O2S2/c17-10-3-1-9(2-4-10)11-7-19-23-13(11)21-15(22-16(23)25)27-8-12(24)20-14-18-5-6-26-14/h1-7H,8H2,(H,18,20,24)(H,21,22,25)

InChI Key

HMYZUKMOBHPJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NC4=NC=CS4)F

Origin of Product

United States

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